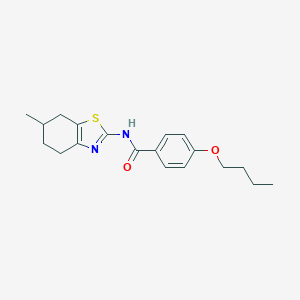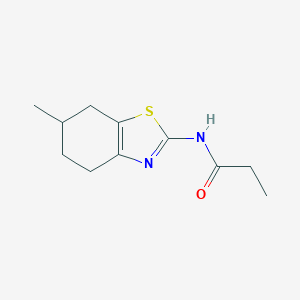![molecular formula C19H13ClFN5OS B256701 (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is not fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer growth, and insulin resistance.
Biochemical and Physiological Effects
Studies have shown that (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one in lab experiments is its potential therapeutic applications. However, its limitations include its unknown mechanism of action and potential toxicity.
将来の方向性
There are several future directions for research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields of research. While its mechanism of action and toxicity are not fully understood, further research could lead to the development of new treatments for inflammatory, cancerous, and neurodegenerative diseases.
合成法
The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one involves the reaction of 4-chloro-2-aminophenol with thioamide in the presence of a base, followed by the reaction with 4-fluoroacetophenone and hydrazine hydrate. The resulting product is then purified using column chromatography.
科学的研究の応用
Research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has potential as a neuroprotective agent.
特性
製品名 |
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one |
|---|---|
分子式 |
C19H13ClFN5OS |
分子量 |
413.9 g/mol |
IUPAC名 |
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H13ClFN5OS/c1-11-17(24-23-15-8-6-14(21)7-9-15)18(27)26(25-11)19-22-16(10-28-19)12-2-4-13(20)5-3-12/h2-10,23H,1H3/b24-17+ |
InChIキー |
XOXWBPGRLHJGNG-JJIBRWJFSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=N/NC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES |
CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)